![molecular formula C21H22N4O2 B2639296 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448133-78-5](/img/structure/B2639296.png)
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as IMP, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical Synthesis : The compound has been synthesized through novel reactions and methodologies, demonstrating its relevance in the field of chemical synthesis and structural analysis. For instance, similar compounds were synthesized using a tandem annulation reaction under mild conditions, showcasing the compound's potential in facilitating innovative synthetic routes (Yan-qing Ge et al., 2011).
Structure and Interaction Studies : Detailed structural analyses of related compounds, such as determining dihedral angles and studying intermolecular interactions like hydrogen bonding, highlight the compound's significance in understanding molecular geometry and interactions in crystalline structures (Yan-qing Ge et al., 2011).
Biological Activities and Applications
Antimicrobial and Antimycobacterial Activities : Compounds structurally related to (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone have been synthesized and tested for their antimicrobial and antimycobacterial activities, indicating its potential applications in developing new therapeutic agents (B. Narasimhan et al., 2011).
Optical Properties for Material Applications : The compound's structural framework has been utilized in synthesizing derivatives with significant optical properties, such as large Stokes' shifts and tunable quantum yields, indicating its potential in developing materials for optical applications (G. Volpi et al., 2017).
Antioxidant and Antimicrobial Activities : Related structures have been synthesized and evaluated for their antioxidant and antimicrobial activities, further underlining the compound's relevance in pharmaceutical and medicinal chemistry (F. Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole derivatives can affect a broad range of biochemical pathways due to their diverse targets. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary widely. Many are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in protein activity, gene expression, cell signaling, and more, depending on the specific compound and its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(18-6-4-17(5-7-18)15-24-14-11-22-16-24)25-12-8-19(9-13-25)27-20-3-1-2-10-23-20/h1-7,10-11,14,16,19H,8-9,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZCCFRSZSKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone |
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